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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the computational docking studies of two distinct
kinase inhibitors: ON 108600 and etravirine. While ON 108600 is a novel multi-kinase inhibitor
with established anti-cancer properties, etravirine is an FDA-approved non-nucleoside reverse
transcriptase inhibitor (NNRTI) for HIV-1 treatment. Recent in silico studies have, however,
suggested a potential repositioning of etravirine as a kinase inhibitor, specifically targeting
Casein Kinase 1 epsilon (CK1g). This guide delves into the structural basis of their interactions
with their respective kinase targets, offering a comparative perspective for researchers in drug
discovery and development.

Executive Summary

This comparative analysis focuses on the computational docking of ON 108600 to Casein
Kinase 2 alpha 1 (CK2a1) and etravirine to Casein Kinase 1 epsilon (CK1g). Although not a
direct comparison against the same target, the analysis of their interactions with these closely
related serine/threonine kinases provides valuable insights into their binding mechanisms and
potential for cross-reactivity or independent therapeutic applications. A key finding is that while
both molecules interact with the ATP-binding pocket of their respective kinases, the specific
residues and types of interactions differ, reflecting their distinct chemical scaffolds.
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The following table summarizes the key quantitative data from the respective computational

and structural studies.

Parameter

ON 108600 vs. CK2a1l

Etravirine vs. CK1e

Target Protein

Casein Kinase 2 alpha 1
(CK2a1)

Casein Kinase 1 epsilon
(CK1e)

Methodology

X-ray Crystallography

Molecular Docking & Molecular

Dynamics

Binding Site

ATP-binding pocket

ATP-binding pocket

Key Interacting Residues

Not explicitly detailed in the
provided abstract, but the core

structure mimics ATP binding.

Glu83, Leu85, Phe20, Serl7,
Lys38, Tyr56

Interaction Types

Hydrogen-bonding network
mimicking substrate analogs
(AMP-PNP and GMP-PNP).

Hydrogen bonds, stacking
interactions, and hydrophobic

interactions.

Binding Affinity

Not explicitly quantified in the

provided abstract.

High theoretical binding affinity.

Experimental Protocols
ON 108600 in Complex with CK2al (Crystallography)

The structural insights into the binding of ON 108600 to CK2al are derived from a solved
crystal structure[1]. The protocol for such a study typically involves:

o Protein Expression and Purification: Recombinant human CK2a1l is expressed in a suitable

system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

o Crystallization: The purified CK2a1 is co-crystallized with ON 108600 by mixing the protein

and the compound and setting up crystallization trials using various conditions (e.g., vapor

diffusion).

o Data Collection: X-ray diffraction data are collected from the resulting crystals using a

synchrotron radiation source.
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» Structure Determination and Refinement: The diffraction data are processed to determine the
three-dimensional structure of the CK2a1-ON 108600 complex. The structure is then refined
to achieve high resolution and accuracy. The structure reveals that the benzothiazinone ring
and an aromatic ring of ON 108600 mimic the hydrogen-bonding network of ATP[1].

Etravirine Docking to CK1e (Virtual Screening and
Molecular Dynamics)

A virtual screening study identified etravirine as a potential inhibitor of CK1¢[2][3][4]. The
computational protocol involved:

e Pharmacophore Modeling: A pharmacophore model was generated based on a set of known
CK1e inhibitors to define the key chemical features required for binding.

 Virtual Screening: A database of FDA-approved drugs was screened against the
pharmacophore model to identify potential candidates.

» Molecular Docking: The identified candidates, including etravirine, were then docked into the
ATP-binding site of a CK1e crystal structure. The docking protocol was validated by
redocking a known inhibitor to ensure the accuracy of the predicted binding poses[2][5].

e Molecular Dynamics (MD) Simulations: The stability of the etravirine-CK1e complex was
further evaluated through molecular dynamics simulations, which confirmed that etravirine
forms a stable complex with the target[2]. The simulations showed that etravirine establishes
key hydrogen bonds with Glu83 and Leu85 and stacking interactions with Phe20[2].

Mandatory Visualization
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Experimental workflows for ON 108600 and etravirine studies.
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Simplified signaling pathways of CK2 and CKl1e.

Concluding Remarks

The comparative analysis of ON 108600 and etravirine reveals distinct yet intriguing profiles as
kinase inhibitors. The crystallographic data for ON 108600 provides high-resolution evidence of
its binding to CK2a1, highlighting its potential as a targeted anti-cancer agent. The
computational repositioning of etravirine as a CK1¢ inhibitor opens new avenues for this well-
established drug, suggesting its potential utility in cancer therapy.

For researchers, this guide underscores the power of computational methods in drug discovery
and repositioning. The detailed protocols and data presented herein can serve as a valuable
resource for designing further experimental studies to validate these in silico findings and to
explore the therapeutic potential of these compounds in greater depth. The distinct binding
modes of ON 108600 and etravirine within the highly conserved kinase ATP-binding pocket
also offer a basis for the rational design of more potent and selective kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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